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molecular formula C9H8N2O3S B8508371 2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid

2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid

Cat. No. B8508371
M. Wt: 224.24 g/mol
InChI Key: XTAMJVIFZNCHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513430B2

Procedure details

2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid (220 mg) was prepared according to General Procedure B using furan-2-ylmethyl-thiourea (156 mg) and 3-bromo-2-oxo-propionic acid (167 mg).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][C:8]([NH2:10])=[S:9].Br[CH2:12][C:13](=O)[C:14]([OH:16])=[O:15]>>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][NH:7][C:8]1[S:9][CH:12]=[C:13]([C:14]([OH:16])=[O:15])[N:10]=1

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
O1C(=CC=C1)CNC(=S)N
Step Two
Name
Quantity
167 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CNC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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